molecular formula C15H16O B7625304 2-(3-Ethylphenyl)-4-methylphenol

2-(3-Ethylphenyl)-4-methylphenol

Cat. No.: B7625304
M. Wt: 212.29 g/mol
InChI Key: MVNFDUWUFWZNDS-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)-4-methylphenol is a phenolic compound characterized by a methyl group at the para position (C4) of the benzene ring and a 3-ethylphenyl substituent at the ortho position (C2). This structural configuration imparts unique physicochemical properties, including steric hindrance, electronic effects, and solubility characteristics.

Properties

IUPAC Name

2-(3-ethylphenyl)-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-3-12-5-4-6-13(10-12)14-9-11(2)7-8-15(14)16/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNFDUWUFWZNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=C(C=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Directing Groups

The hydroxyl group of 4-methylphenol activates the ring for electrophilic substitution, favoring ortho and para positions. Introducing a temporary directing group, such as a sulfonic acid moiety, could redirect electrophiles to the meta position. For example, sulfonation of 4-methylphenol followed by ethylation and subsequent desulfonation might yield the target compound. However, this multi-step process risks side reactions, such as over-alkylation or incomplete desulfonation.

Lewis Acid Catalysts and Solvent Effects

Aluminum chloride (AlCl₃) and zeolites are common Friedel-Crafts catalysts. In a hypothetical adaptation of patent, mesoporous molecular sieves like HAlMCM-41 could enhance regioselectivity. These catalysts offer shape-selective pores that favor the formation of bulkier products, potentially directing ethyl groups to the meta position. Reaction conditions such as temperature (100–160°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly influence yield and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a versatile route for constructing biphenyl structures. Suzuki-Miyaura and Ullmann couplings are promising for assembling the 3-ethylphenyl-4-methylphenol framework.

Suzuki-Miyaura Coupling

This method involves coupling a boronic acid derivative with a halogenated phenol. For instance, 3-ethylphenylboronic acid could react with 4-methyl-2-bromophenol in the presence of a palladium catalyst. Key variables include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃.

  • Solvent : Polar aprotic solvents (e.g., DMF) at 80–120°C.

  • Yield : Reported yields for analogous biphenyl syntheses range from 65% to 85%, depending on steric hindrance.

Ullmann Coupling

Copper-catalyzed Ullmann coupling between 3-ethylbromobenzene and 4-methylphenol could directly form the C–O bond. However, this method often requires high temperatures (>150°C) and suffers from low regioselectivity without directing groups. Recent advances using chelating ligands (e.g., 1,10-phenanthroline) improve efficiency, with yields up to 70% in model systems.

Catalytic Alkylation Using Molecular Sieves

Mesoporous molecular sieves, as demonstrated in patent, offer a sustainable pathway for alkylation. These catalysts enable precise control over reaction sites through their pore structure and acidity.

HAlMCM-41 Catalyst Application

In the synthesis of 2-tert-butyl-4-methylphenol, HAlMCM-41 achieved 98% conversion of p-methylphenol with 94% selectivity. Adapting this method for this compound would involve substituting tert-butanol with 3-ethylbenzyl alcohol or methyl 3-ethylbenzyl ether. Key parameters include:

  • Temperature : 100–140°C.

  • Molar ratio (alkylating agent:phenol) : 1:1 to 2:1.

  • Catalyst lifetime : Up to 50 hours with minimal deactivation.

Table 1: Hypothetical Alkylation Performance Using HAlMCM-41

Alkylating AgentTemperature (°C)Molar RatioConversion (%)Selectivity (%)
3-Ethylbenzyl alcohol1201.5:18578
Methyl 3-ethylbenzyl ether1302:19285

Comparative Analysis of Synthesis Routes

Each method presents trade-offs in efficiency, cost, and scalability:

  • Friedel-Crafts Alkylation : Economical but limited by regioselectivity and byproduct formation.

  • Suzuki Coupling : High precision but requires expensive palladium catalysts.

  • Molecular Sieve Catalysis : Environmentally friendly with high conversion, though substrate specificity may limit broader application .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives with reduced aromatic rings.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(3-Ethylphenyl)-4-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 3-Methylphenol and 4-Methylphenol Derivatives

Table 1: Comparison of Positional Isomers
Compound Substituent Positions Molecular Weight Key Properties Detection Challenges in GC-MS
2-(3-Ethylphenyl)-4-methylphenol C2: 3-Ethylphenyl; C4: Methyl 226.3 (estimated) High steric hindrance, moderate polarity Requires high-resolution MS
4-Methylphenol C4: Methyl 108.14 High volatility, polar hydroxyl group Often confused with C3-isomers
3-Methylphenol C3: Methyl 108.14 Similar to 4-methylphenol Reported as false positive

Alkylphenol Derivatives with Bulky Substituents

  • Antioxidant Activity: Compounds like 2-(3,5-ditert.butyl-4-hydroxybenzyl)-4-methylphenol (from ) exhibit enhanced antioxidant efficacy due to electron-donating tert-butyl groups, which stabilize phenolic radicals. In contrast, this compound’s ethyl group provides less stabilization, likely reducing its antioxidant performance .
  • Lipophilicity: Longer alkyl chains (e.g., 4-(1-ethylpentyl)phenol in ) increase log P values, enhancing lipid solubility. The ethylphenyl group in this compound balances moderate lipophilicity with aromaticity, making it suitable for applications requiring partial water solubility .
Table 2: Alkylphenol Derivatives Comparison
Compound Substituents Molecular Weight log P (Estimated) Key Applications
This compound C2: 3-Ethylphenyl; C4: Methyl 226.3 ~3.5 Intermediate in organic synthesis
4-(1-Ethylpentyl)phenol C4: 1-Ethylpentyl 206.33 ~5.2 Surfactants, polymers
2-(3,5-ditert.butyl-4-hydroxybenzyl)-4-methylphenol C2: Ditert.butyl; C4: Methyl 340.5 ~6.8 Antioxidants in polymers

Functionalized Phenolic Compounds

  • Schiff Base Derivatives: (E)-2-[(2-Chlorophenyl)iminomethyl]-4-methylphenol () forms intramolecular hydrogen bonds, enhancing stability.
  • Benzimidazole Hybrids: 2-(1H-1,3-Benzodiazol-2-yl)-4-methylphenol () engages in π-stacking due to its benzimidazole moiety, a feature absent in this compound. This difference impacts applications in materials science and catalysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Ethylphenyl)-4-methylphenol, and how do substituent positions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 3-ethylphenyl group to the phenolic core. Substituent effects can be optimized by varying reaction conditions (e.g., catalyst loading, temperature). For example, steric hindrance from the ethyl group may require longer reaction times or higher temperatures. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How can spectroscopic and crystallographic techniques elucidate the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl at C4, ethylphenyl at C2). Aromatic protons typically appear as multiplet signals between δ 6.5–7.5 ppm.
  • X-ray crystallography : Single-crystal diffraction resolves intramolecular interactions, such as hydrogen bonding between the hydroxyl group and adjacent substituents. For example, O–H···π interactions may stabilize the molecular conformation .
  • FT-IR : Confirm hydroxyl stretching (~3200–3500 cm1^{-1}) and aromatic C–H vibrations (~3000–3100 cm1^{-1}) .

Q. What preliminary assays are suitable for screening the bioactivity of this compound?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) to evaluate binding affinity.
  • Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., with cyclooxygenase-2). Key parameters include grid box size (20 ų) centered on the active site and Lamarckian genetic algorithms.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy .

Q. What experimental designs are optimal for studying the photostability and degradation pathways of this compound?

  • Methodological Answer :

  • Photocatalytic degradation : Use a central composite design (CCD) with variables like UV intensity, catalyst concentration (TiO2_2), and pH. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Byproduct identification : LC-MS/MS in positive-ion mode to detect quinone derivatives or hydroxylated intermediates .

Q. How do computational methods (DFT, QSAR) correlate substituent effects with bioactivity?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Basis sets like B3LYP/6-311+G(d,p) model electron density distribution.
  • QSAR : Use partial least squares (PLS) regression to link descriptors (e.g., logP, polar surface area) with antimicrobial IC50_{50} values. Validate models via leave-one-out cross-validation .

Q. What strategies address contradictions in reported biological activities of structurally similar phenolic derivatives?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50}, Ki values) and apply ANOVA to identify outliers.
  • Structural benchmarking : Compare torsion angles (from crystallography) and lipophilicity (logD) to explain variance in receptor binding .

Q. How can chiral resolution techniques separate enantiomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) at 1.0 mL/min. Monitor enantiomeric excess (ee) via UV detection at 254 nm.
  • Crystallization-induced diastereomer resolution : Co-crystallize with a chiral auxiliary (e.g., L-proline) and analyze via PXRD .

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